5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C14H10F3N3O and its molecular weight is 293.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.07759644 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Potential Applications
Synthesis Methods : A study by Kaping et al. (2016) outlines an environmentally benign method for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives, which may include compounds like 5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. This method involves ultrasound irradiation and is efficient and simple, offering high yields and short reaction times.
Cytotoxicity and Anti-Cancer Potential : A study conducted by Hassan et al. (2014) reports on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their in vitro cytotoxic activity against cancer cells, indicating potential anti-cancer applications.
Anti-Inflammatory Activity : The research by Kaping et al. (2016) also suggests that synthesized pyrazolo[1,5-a]pyrimidine compounds exhibit promising anti-inflammatory activity.
Fluorescent Probes and Photophysical Properties : A study by Castillo et al. (2018) describes the use of pyrazolo[1,5-a]pyrimidines as intermediates in the creation of functional fluorophores, indicating their potential use in fluorescence-based applications. These compounds exhibit large Stokes shifts and strong fluorescence intensity, which can be useful in detecting biologically or environmentally relevant species.
Additional Applications
Antimicrobial and Anthelmintic Activity : Research conducted by Kumar and Joshi (2007) on similar pyrazolo[1,5-a]pyrimidine derivatives suggests potential antimicrobial and anthelmintic activities.
Chemical Properties and Structure Analysis : Studies like those by Portilla et al. (2005) focus on the chemical properties and crystal structure of pyrazolo[1,5-a]pyrimidines, which is crucial for understanding their chemical behavior and potential applications in various fields.
Properties
IUPAC Name |
5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O/c1-21-11-5-3-2-4-9(11)10-8-12(14(15,16)17)20-13(19-10)6-7-18-20/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZSFOAZEKDTON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=NN3C(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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